2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid
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Overview
Description
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromobenzoyl group, a methoxyphenyl group, and an enoyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Coupling with Methoxyphenyl Group: The 4-bromobenzoyl chloride is then reacted with 4-methoxyphenylamine to form the corresponding amide.
Enoyl Group Introduction: The amide is then subjected to a condensation reaction with acetic acid to introduce the enoyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous-flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enoyl group can be reduced to form a saturated alkyl chain.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 2-[[(E)-2-[(4-hydroxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid.
Reduction: Formation of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid.
Substitution: Formation of 2-[[(E)-2-[(4-aminobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to active sites, while the methoxyphenyl group can enhance the compound’s stability and solubility. The enoyl group may participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[[(E)-2-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-[[(E)-2-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.
2-[[(E)-2-[(4-iodobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity due to the bromine’s electron-withdrawing effects.
Properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-27-15-8-2-12(3-9-15)10-16(19(26)21-11-17(23)24)22-18(25)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGWBKRGXSBXHT-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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